Regioisomeric Positioning Dictates Orthosteric Kinase-Binding Potency
The 6‑amino‑2‑alkynyl orientation is indispensable for achieving sub‑nanomolar CSF‑1R inhibition. In the J. Med. Chem. 2020 series, compound 29 — synthesised from the o‑aminopyridinyl alkynyl core that 3-(6-amino-2-pyridyl)prop-2-yn-1-ol provides — displayed an IC₅₀ of 0.7 nM against CSF‑1R, whereas analogues lacking the ortho‑amine or bearing a different amino-regioisomer showed >100‑fold potency loss [1].
| Evidence Dimension | CSF-1R kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.7 nM (compound 29; built on o‑aminopyridinyl alkynyl scaffold) |
| Comparator Or Baseline | Regioisomeric or des‑amino analogues: IC₅₀ >100 nM (exact values not disclosed) |
| Quantified Difference | >140‑fold lower potency for regioisomeric/des‑amino variants |
| Conditions | Recombinant CSF‑1R kinase; in‑vitro biochemical assay |
Why This Matters
This difference determines whether a programme achieves a drug‑like lead or wastes resources on inactive space.
- [1] Z. Xie, B. Wu, Y. Liu, et al. Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. J. Med. Chem. 2020, 63 (3), 1199–1215. View Source
